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molecular formula C9H7FO3 B8401931 2-Acetyl-6-fluorobenzoic acid

2-Acetyl-6-fluorobenzoic acid

Cat. No. B8401931
M. Wt: 182.15 g/mol
InChI Key: RZOVYRIKIOBYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06110868

Procedure details

9 g of 3-fluorophthalic anhydride and 6.8 g of malonic acid are mixed in 80 ml of triethylamine and heated in an oil bath at 71-72° until evolution of gas ceases. The reaction mixture is mixed with 50 ml of 10% HCl/H2O and extracted with ether. The ether is evaporated off and the resulting black oil chromatographed on a column using 1 l of 20% of ethylacetate/hexane followed by 1 l of 30% ethylacetate/hexane to yield first the 3fluoro-isomer followed by the desired 6-fluoro isomer; m.p. 76-81.5°.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
6-fluoro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]2[C:5]([O:7][C:8](=[O:9])[C:3]=12)=[O:6].[C:13](O)(=O)CC(O)=O.Cl.O>C(N(CC)CC)C>[C:5]([C:4]1[CH:10]=[CH:11][CH:12]=[C:2]([F:1])[C:3]=1[C:8]([OH:7])=[O:9])(=[O:6])[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
FC1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
6.8 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl.O
Step Three
Name
6-fluoro
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated in an oil bath at 71-72° until evolution of gas ceases
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The ether is evaporated off
CUSTOM
Type
CUSTOM
Details
the resulting black oil chromatographed on a column
CUSTOM
Type
CUSTOM
Details
to yield first the 3fluoro-isomer

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1=C(C(=O)O)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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